molecular formula C13H11N3O2 B2637452 6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid CAS No. 1368646-81-4

6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B2637452
CAS No.: 1368646-81-4
M. Wt: 241.25
InChI Key: ZEWQYTRYWGCUIH-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both indole and pyrimidine rings. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some indole derivatives are used as drugs and have been thoroughly tested for safety , while others may be novel compounds with unknown safety profiles.

Future Directions

The field of indole derivative research is active and evolving . Future directions may include the development of new synthesis methods, exploration of novel biological activities, and the design of new drugs based on indole structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid typically involves the formation of the indole and pyrimidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution can be carried out using bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Pyrimidine-4-carboxylic acid: A compound with a similar pyrimidine structure.

    6-(1H-indol-1-yl)pyrimidine-4-carboxylic acid: A closely related compound with a similar structure.

Uniqueness

6-(2,3-dihydro-1H-indol-1-yl)pyrimidine-4-carboxylic acid is unique due to the combination of both indole and pyrimidine rings in its structure. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(2,3-dihydroindol-1-yl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(18)10-7-12(15-8-14-10)16-6-5-9-3-1-2-4-11(9)16/h1-4,7-8H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQYTRYWGCUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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